molecular formula C9H17N B13565727 1-(Cyclohex-1-en-1-yl)propan-2-amine CAS No. 5471-56-7

1-(Cyclohex-1-en-1-yl)propan-2-amine

Cat. No.: B13565727
CAS No.: 5471-56-7
M. Wt: 139.24 g/mol
InChI Key: YLEJNHKGVADOTF-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)propan-2-amine (CAS 5471-56-7) is an organic compound with the molecular formula C9H17N, serving as a valuable chemical intermediate in research and development . This derivative of propan-2-amine, featuring a cyclohex-1-en-1-yl substituent, is a colorless liquid with a boiling point of 206.1°C at 760 mmHg and a density of 0.893 g/cm³ . Its structure contains both an amine group and a cyclic alkene, making it a versatile building block for organic synthesis . Researchers utilize this compound primarily as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialized chemical products . The amine functional group allows it to undergo key reactions such as alkylation, acylation, and Mannich reactions, enabling the construction of more complex molecular architectures . Its properties and reactivity make it particularly valuable for methodological studies in organic chemistry, including investigations into site-selective C-H activation and functionalization in cyclic olefin systems . This product is strictly for research purposes and is not intended for human or veterinary use.

Properties

CAS No.

5471-56-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(cyclohexen-1-yl)propan-2-amine

InChI

InChI=1S/C9H17N/c1-8(10)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7,10H2,1H3

InChI Key

YLEJNHKGVADOTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohex-1-en-1-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-en-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl vs. Cyclohexenyl Derivatives

1-Cyclohexylpropan-2-amine hydrochloride (CAS 5471-54-5) is a saturated analog where the cyclohexene ring is replaced with a cyclohexane ring. Key differences include:

  • Reactivity : The absence of the double bond in the cyclohexyl derivative limits its participation in conjugation or addition reactions, reducing its utility in synthesizing complex heterocycles .
Property 1-(Cyclohex-1-en-1-yl)propan-2-amine 1-Cyclohexylpropan-2-amine Hydrochloride
Molecular Formula C9H15N C9H18ClN
Molecular Weight (g/mol) 137.22 191.75
Key Reactivity Electrophilic addition (cyclohexene) Limited to amine-based reactions
Pharmacological Notes Potential for π-π interactions Enhanced stability due to saturation

Positional Isomers: Propan-1-amine vs. Propan-2-amine

3-Cyclohexylpropan-1-amine (CAS 59807-53-3) differs in the position of the amine group (terminal vs. secondary). This structural variation impacts:

  • Basicity : Propan-2-amine derivatives generally exhibit lower basicity due to steric hindrance around the nitrogen atom.
  • Synthetic Utility : Propan-1-amine derivatives are more straightforward to functionalize via alkylation or acylation .

Aromatic vs. Alicyclic Amines

1-(Furan-2-yl)propan-2-amine (CAS 57580-64-0) replaces the cyclohexene ring with a furan ring. Key contrasts include:

  • Biological Activity : Furan-containing amines are often associated with neuroactivity (e.g., stimulant effects), as seen in analogs like 2-fluoroamphetamine .
Property This compound 1-(Furan-2-yl)propan-2-amine
Aromatic System Alicyclic (cyclohexene) Heteroaromatic (furan)
Bioactivity Limited data; potential intermediate Psychoactive (e.g., stimulant)
Synthetic Applications Catalyst in cycloadditions Precursor for illicit drugs

Pharmacologically Relevant Analogs

5-APDB (1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine) shares the propan-2-amine backbone but incorporates a benzofuran ring. Unlike this compound, 5-APDB exhibits serotonergic activity akin to MDMA, highlighting how aromatic systems dictate psychoactive properties .

Biological Activity

1-(Cyclohex-1-en-1-yl)propan-2-amine, also known by its CAS number 1125-99-1, is an organic compound characterized by a cyclohexene moiety attached to a propan-2-amine structure. Its molecular formula is C${10}$H${17}$N, and it has a molecular weight of 151.25 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The structural configuration of this compound includes a secondary amine functional group, which plays a crucial role in its chemical behavior and biological activity. The presence of the cyclohexene ring contributes to its unique reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities, which are summarized in the following table:

Biological Activity Description
AntimicrobialMay inhibit microbial growth through enzyme interaction.
AnticancerPotential to induce apoptosis in cancer cells.
NeurotropicPossible effects on neurite outgrowth based on structural similarities with neurotropic compounds.
Anti-inflammatoryModulation of inflammatory pathways could be inferred from related compounds.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

  • Neurotropic Effects : A study on methylene-cycloalkylacetate derivatives demonstrated neurotropic activity, suggesting that compounds with similar structures may promote neurite outgrowth in neuronal models. This indicates a potential for developing treatments for polyneuropathies .
  • Anticancer Properties : Research has shown that compounds with structural similarities can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death and differentiation .
  • Safety Profile : In toxicity studies involving structurally related compounds, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for future research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Cyclohex-1-en-1-yl)propan-2-amine, and how can purity be validated?

  • Methodology :

  • Synthesis : Use reductive amination of cyclohex-1-en-1-yl ketone with propan-2-amine under hydrogenation (e.g., Pd/C catalyst in ethanol at 60°C). Alternatively, nucleophilic substitution of cyclohexenyl halides with propan-2-amine derivatives .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and gas chromatography-mass spectrometry (GC-MS) .

Q. How is the structural conformation of this compound characterized?

  • Methodology :

  • X-ray crystallography : Use SHELX software for structure refinement (SHELXL for small-molecule refinement; SHELXS for solution) to resolve bond lengths and angles .
  • Spectroscopy : Assign stereochemistry via 1^1H/13^{13}C NMR (e.g., cyclohexene ring proton coupling constants) and FT-IR (amine N-H stretch at ~3300 cm1^{-1}) .

Q. What are the key reactivity patterns of this compound under different conditions?

  • Methodology :

  • Electrophilic reactions : Test reactivity with acyl chlorides (e.g., acetylation in dichloromethane at 0°C) to form amides .
  • Oxidative stability : Monitor decomposition under UV light or in acidic/basic media using TLC and UV-Vis spectroscopy .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological interactions?

  • Methodology :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .
  • Binding assays : Compare enantiomer affinity for receptors (e.g., serotonin receptors) using radioligand displacement assays (IC50_{50} determination) .

Q. What computational methods predict the compound’s binding affinity with molecular targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., monoamine oxidases). Validate with MD simulations (AMBER or GROMACS) .
  • QSAR modeling : Coramine substituent effects (e.g., cyclohexene ring strain) with activity using Gaussian-based DFT calculations .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Meta-analysis : Aggregate data from receptor assays (e.g., EC50_{50}, IC50_{50}) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
  • Experimental replication : Standardize assay conditions (pH, temperature) and control for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What mechanisms explain the compound’s activity in enzyme inhibition or receptor modulation?

  • Methodology :

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for enzymes like CYP450 .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling effects in cell models .

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